molecular formula C6H12 B7798639 trans-2-Hexene CAS No. 25264-93-1

trans-2-Hexene

Cat. No. B7798639
CAS RN: 25264-93-1
M. Wt: 84.16 g/mol
InChI Key: RYPKRALMXUUNKS-HWKANZROSA-N
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Description

Trans-2-Hexene is a hydrocarbon with the molecular formula C6H12 . It is also known by other names such as (E)-2-Hexene and (E)-hex-2-ene . The molecular weight of trans-2-Hexene is 84.16 g/mol .


Synthesis Analysis

Trans-2-Hexene is formed by the double bond shift and cis-trans isomerization . A flow synthesis method of (E)-2-hexenal intermediates by employing a two-stage microreactor system was reported as an example of autothermal Prins-type reaction .


Molecular Structure Analysis

The molecular structure of trans-2-Hexene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The trans-2-Hexene molecule contains a total of 17 bonds. There are 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .


Chemical Reactions Analysis

The gas-phase reaction between trans-2-hexenal (T2H) and chlorine atoms (Cl) was studied using three complementary experimental setups at atmospheric pressure and room temperature .


Physical And Chemical Properties Analysis

Trans-2-Hexene has a molecular weight of 84.16 g/mol . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .

Scientific Research Applications

Polyethylene Production

Trans-2-Hexene serves as a co-monomer in the production of polyethylene. When combined with other monomers, it influences the polymerization process, leading to variations in polyethylene properties such as density, crystallinity, and branching. Its incorporation enhances the polymer’s flexibility, impact resistance, and processability .

Mechanism of Action

Target of Action

Trans-2-Hexene, a hydrocarbon with the molecular formula C6H12 , primarily targets carbon-carbon double bonds in organic compounds. The compound’s primary role is to participate in reactions that involve the addition of elements across these double bonds .

Mode of Action

Trans-2-Hexene interacts with its targets through a process known as electrophilic addition. In this process, an electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond. This reaction involves a concerted mechanism with a four-part, circular transition state . The result is the formation of an oxacyclopropane ring, also known as an epoxide ring, and the conversion of the COOH group to COH .

Biochemical Pathways

The primary biochemical pathway affected by trans-2-Hexene is the oxidation of alkenes, specifically the process of epoxidation and hydroxylation . The formation of the oxacyclopropane ring (epoxide ring) can lead to the creation of anti vicinal diols, which are compounds with two hydroxyl groups on adjacent carbons . These diols can further participate in various biochemical reactions.

Result of Action

The primary molecular effect of trans-2-Hexene’s action is the formation of an oxacyclopropane ring from a carbon-carbon double bond . This transformation can lead to significant changes in the molecular structure and properties of the target compound. On a cellular level, the effects would depend on the specific biochemical context and the nature of the target molecules.

Safety and Hazards

Trans-2-Hexene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Trans-2-Hexene is a subject of ongoing research in various fields. For instance, its gas-phase reactions are being studied . Further, its physical and chemical properties are being explored in more depth .

Relevant Papers There are several papers relevant to trans-2-Hexene. For instance, a paper discusses the gas-phase reaction between trans-2-hexenal (T2H) and chlorine atoms (Cl) . Another paper presents a flow synthesis method of (E)-2-hexenal intermediates . More papers can be found in the references.

properties

IUPAC Name

(E)-hex-2-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+
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InChI Key

RYPKRALMXUUNKS-HWKANZROSA-N
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Canonical SMILES

CCCC=CC
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Isomeric SMILES

CCC/C=C/C
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID90881224
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Molecular Weight

84.16 g/mol
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Physical Description

Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS]
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Boiling Point

Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/
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Density

Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/
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Vapor Pressure

173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C
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Product Name

trans-2-Hexene

CAS RN

4050-45-7, 592-43-8, 25264-93-1
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Melting Point

Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of trans-2-Hexene?

A1: trans-2-Hexene has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.

Q2: Is there any spectroscopic data available for trans-2-Hexene?

A2: Yes, research has utilized various spectroscopic techniques to characterize trans-2-Hexene. For instance, fluorescence studies have investigated the weak fluorescence exhibited by trans-2-Hexene when excited at specific wavelengths. []

Q3: Can trans-2-Hexene be produced through catalytic isomerization?

A3: Yes, trans-2-Hexene can be produced through the isomerization of 1-hexene. This reaction is catalyzed by various systems, including H-ZSM-5 zeolite [, ], (Rh(PPh3)3SnCl3) [], and Ru3(CO)12 substituted with PPh2CH2CH2CH2PPh2. []

Q4: What is the role of boron content in the catalytic isomerization of 1-hexene to trans-2-Hexene using B-MCM-41?

A4: Studies on B-MCM-41 catalysts revealed that the boron content within the framework influences the selectivity ratios of cis-2-hexene to trans-2-Hexene and 2-hexene to 3-hexene during 1-hexene isomerization. []

Q5: How does the presence of trans-2-Hexene affect the hydrogenation of other alkenes on platinum oxide catalysts?

A6: Studies revealed that at 60°C, the presence of trans-2-Hexene significantly inhibits the hydrogenation of 2-hexene but does not inhibit the isomerization of 2-hexene to 3-hexene. This observation suggests competitive adsorption on the catalyst surface. []

Q6: Can trans-2-Hexene undergo epoxidation, and what catalysts are effective for this reaction?

A7: Yes, trans-2-Hexene can undergo epoxidation. Research highlights the efficacy of titanium dioxide powder under photoirradiation [], vanadium sulfate immobilized on mesoporous MCM-41 [], and modified titanium content in titanosilicates mesoporous molecular sieves MCM-41 [] for catalyzing this reaction.

Q7: Have computational methods been employed to study the epoxidation of trans-2-Hexene?

A8: Yes, density functional theory (DFT) studies have been conducted to investigate the mechanism of trans-2-Hexene epoxidation. These studies provided insights into transition state geometries, activation energies, and the influence of factors like confinement effects within zeolite catalysts. []

Q8: Can you provide an example of a computational study that examined the reactivity of trans-2-Hexene with a specific reagent?

A9: A DFT study investigated the kinetics of trans-2-Hexene epoxidation by dimethyldioxirane (DMDO). The calculations supported a concerted, electrophilic mechanism with a spiro transition state. []

Q9: How does the location of the double bond in hexene isomers influence their reactivity?

A11: Experimental studies on the autoignition of trans-hexene isomers (1-hexene, trans-2-hexene, and trans-3-hexene) demonstrated that the location of the carbon-carbon double bond significantly affects their ignition delay times and the distribution of intermediate species formed during combustion. []

Q10: What analytical techniques are commonly used to study reactions involving trans-2-Hexene?

A12: Researchers often utilize techniques like gas chromatography (GC) coupled with mass spectrometry (GC-MS) [] and flame ionization detection (FID) [] to analyze the products formed in reactions involving trans-2-Hexene. These techniques enable the identification and quantification of different isomers and reaction intermediates.

Q11: Is there any research on the biodegradability of trans-2-Hexene under anaerobic conditions?

A13: Studies have explored the biodegradability of various hydrocarbons under methanogenic conditions. Research indicates that trans-2-Hexene was not methanogenically degraded in enrichment cultures inoculated with sewage sludge or sediment samples, suggesting its potential persistence in anaerobic environments. []

Q12: Has trans-2-Hexene been investigated in the context of aroma compound analysis?

A14: Yes, trans-2-Hexene-1-ol, a related compound, has been identified as a significant aroma compound in grapefruit juice using solid-phase microextraction and GC-olfactometry. [] Another study highlighted its presence in grapes grown under specific canopy shapes. []

Q13: Are there examples of trans-2-Hexene being incorporated into larger molecules for specific applications?

A15: Yes, trans-2-Hexene-1,6-diol serves as a building block in the total synthesis of complex molecules like methyl t-5,c-8,c-11,c-14- and c-5,c-8,c-11,t-14-eicosatetraenoate and t-2,c-5,c-8,c-11,c-14-eicosapentaenoic acid. []

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